An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)methanamine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)methanamine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indol-2-yl)methanamine, a primary amine derivative of the indole scaffold, represents a significant building block in medicinal chemistry. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The introduction of a methyl group at the N1 position of the indole ring and an aminomethyl group at the C2 position creates a molecule with specific steric and electronic properties, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthetic protocol, and its potential applications in drug discovery.
Chemical Structure and Properties
(1-Methyl-1H-indol-2-yl)methanamine, with the CAS Number 55556-57-5, possesses a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[2][3][4][5][6][7][8][9] The structure consists of an indole ring system where the nitrogen atom of the pyrrole ring is methylated. A methylene bridge connects a primary amine group to the C2 position of the indole.
// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C3a [label="C", pos="0,-0.866!", fontcolor="#202124"]; C7a [label="C", pos="0.75,0.433!", fontcolor="#202124"];
C4 [label="C", pos="-0.5,-1.732!", fontcolor="#202124"]; C5 [label="C", pos="0.5,-1.732!", fontcolor="#202124"]; C6 [label="C", pos="1,-0.866!", fontcolor="#202124"]; C7 [label="C", pos="1.25,0!", fontcolor="#202124"];
// Substituents N_Me [label="CH₃", pos="0,1.866!", fontcolor="#202124"]; CH2 [label="CH₂", pos="-1.75,0.866!", fontcolor="#202124"]; NH2 [label="NH₂", pos="-2.5,0.433!", fontcolor="#4285F4"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1 [style=invis]; // for ring closure C7a -- N1; C2 -- C7a [style=invis]; // for ring closure
C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a [style=invis]; // for ring closure
// Double bonds C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; C6 -- C7 [style=double, len=1.5];
// Substituent bonds N1 -- N_Me; C2 -- CH2; CH2 -- NH2; } Structure of (1-Methyl-1H-indol-2-yl)methanamine
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 55556-57-5 | [2][3][5][6][7][8][9] |
| Molecular Formula | C₁₀H₁₂N₂ | [2][4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| pKa | Not determined (amine pKa expected to be ~9-10) | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |
Synthesis of (1-Methyl-1H-indol-2-yl)methanamine
The most direct and widely applicable synthetic route to (1-Methyl-1H-indol-2-yl)methanamine is the reduction of the corresponding nitrile, 1-methyl-1H-indole-2-carbonitrile. This transformation can be efficiently achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[3]
Synthetic Workflow
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride.[3][5]
Materials:
-
1-Methyl-1H-indole-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized)
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane
-
Celite
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Addition of Nitrile: The flask is cooled to 0°C in an ice bath. A solution of 1-methyl-1H-indole-2-carbonitrile (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): The reaction mixture is cooled back to 0°C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water (1 volume relative to LiAlH₄), followed by 10% aqueous sodium hydroxide (1.5 volumes relative to LiAlH₄), and finally water again (3 volumes relative to LiAlH₄). This procedure is exothermic and should be performed with care.
-
Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite and washed thoroughly with ethyl acetate or dichloromethane. The filtrate is transferred to a separatory funnel, and the organic layer is separated.
-
Washing and Drying: The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude (1-Methyl-1H-indol-2-yl)methanamine. The crude product can be further purified by column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Development
The (1-Methyl-1H-indol-2-yl)methanamine scaffold is a versatile intermediate in the synthesis of more complex molecules. The primary amine group serves as a nucleophile and can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.
-
Formation of Heterocycles: The amine can be incorporated into various heterocyclic ring systems.
The indole nucleus itself is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Derivatives of indole have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The 2-aminomethylindole moiety, in particular, can serve as a crucial pharmacophoric element or as a linker to attach other functional groups to the indole core. While specific biological activities for (1-Methyl-1H-indol-2-yl)methanamine are not extensively reported in publicly available literature, its structural similarity to other biologically active indole derivatives suggests its potential as a starting material for the synthesis of compounds targeting a variety of biological targets.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Indole Protons: Aromatic protons on the benzene portion of the indole ring would appear as multiplets in the range of δ 7.0-7.8 ppm. The C3 proton would likely be a singlet around δ 6.3-6.5 ppm.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group on the indole nitrogen would be expected around δ 3.7-4.0 ppm.
-
Methylene Protons: The two protons of the CH₂ group adjacent to the amine would likely appear as a singlet around δ 3.8-4.2 ppm.
-
Amine Protons: The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR:
-
Indole Carbons: Aromatic carbons of the indole ring would resonate in the region of δ 100-140 ppm.
-
N-Methyl Carbon: The carbon of the N-methyl group would be expected in the range of δ 30-35 ppm.
-
Methylene Carbon: The carbon of the CH₂ group would likely appear around δ 40-45 ppm.
IR Spectroscopy:
-
N-H Stretching: The primary amine would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration of the primary amine would be visible around 1590-1650 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 160.
-
Fragmentation: A prominent fragment would likely be observed at m/z = 130, corresponding to the loss of the aminomethyl group (CH₂NH₂).
Conclusion
(1-Methyl-1H-indol-2-yl)methanamine is a valuable and versatile building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and medicinal chemistry. Its synthesis is readily achievable from the corresponding nitrile precursor via reduction. While detailed experimental data on its properties and reactivity are not extensively documented in the public domain, its structural features suggest significant potential for derivatization and incorporation into novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 7, 2026, from [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved January 7, 2026, from [Link]
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Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
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2-Methylindole: A Versatile Organic Intermediate for Synthesis and Research. (n.d.). Angene. Retrieved January 7, 2026, from [Link]
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(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. (2015, January 4). YouTube. Retrieved January 7, 2026, from [Link]
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(1-Methyl-1H-indol-2-yl)methanamine - AbacipharmTech-Global Chemical supplier. (n.d.). AbacipharmTech. Retrieved January 7, 2026, from [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]
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An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. (2011). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Suhana, H., & Rajeswari, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Retrieved from [Link]
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Reddy, D. P., Jat, R., & Podila, N. K. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research, Ideas and Innovations in Technology, 2(3), 264-273. Retrieved from [Link]
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1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. (n.d.). precisionFDA. Retrieved January 7, 2026, from [Link]
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Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Retrieved from [Link]
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